
2-Iodo-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Iodo-5-(trifluoromethyl)benzonitrile (CAS: 868166-20-5) is a halogenated aromatic compound with the molecular formula C₈H₃F₃IN and a molecular weight of 297.02 g/mol . It features an iodine atom at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and a nitrile (-CN) group at the 1-position (Figure 1). This electron-deficient aromatic system is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for iodine-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(trifluoromethyl)benzonitrile typically involves the iodination of 2-Amino-5-(trifluoromethyl)benzonitrile. One common method includes the suspension of 2-Amino-5-(trifluoromethyl)benzonitrile in dichloromethane, followed by the dropwise addition of t-butyl nitrite. The resulting product is then purified using silica gel chromatography with a mixture of dichloromethane and hexanes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, including selective continuous flow iodination.
Materials Science: Derivatives of this compound are used in the development of high voltage lithium-ion batteries, improving their cyclic stability.
Biomedical Research: It is used in the study of enzymatic reactions and the synthesis of novel compounds with potential antiviral activity.
PET Imaging: The compound is utilized in the development of PET imaging radioligands for neuroimaging studies.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. In catalysis, it acts as an electrophilic reagent, facilitating the iodination of organic substrates. In biomedical applications, its derivatives may interact with viral enzymes or receptors, inhibiting their activity and preventing viral replication.
Comparison with Similar Compounds
Below is a detailed comparison of 2-iodo-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, applications, and hazards.
Table 1: Comparative Analysis of Substituted Benzonitriles
Biological Activity
2-Iodo-5-(trifluoromethyl)benzonitrile (chemical formula: C₈H₃F₃IN) is an organic compound notable for its unique structural features, including the presence of an iodine atom and a trifluoromethyl group. These characteristics significantly influence its chemical behavior and potential biological activity. Recent studies have highlighted its applications in pharmaceutical research, particularly in the development of antiviral agents and other therapeutic compounds.
Chemical Structure and Properties
The compound consists of a benzene ring substituted at the second position with an iodine atom and at the fifth position with a trifluoromethyl group, along with a nitrile group. This configuration enhances its lipophilicity and alters its electronic properties, making it a valuable candidate for various biological applications.
Property | Details |
---|---|
Molecular Formula | C₈H₃F₃IN |
Molecular Weight | 285.01 g/mol |
IUPAC Name | This compound |
CAS Number | 868166-20-5 |
Antiviral Properties
Research indicates that derivatives of this compound exhibit potent antiviral activity. Specifically, compounds synthesized from this precursor have shown promise in treating viral infections. For instance, 5-Trifluoromethyl-2’-deoxyuridine, a derivative, has demonstrated significant efficacy against various viruses, suggesting that the trifluoromethyl group plays a crucial role in enhancing antiviral properties .
The biological activity of this compound is largely attributed to its ability to interact with viral enzymes and cellular targets. The electrophilic nature of the iodine atom allows for nucleophilic substitution reactions, which can disrupt viral replication processes. Additionally, the trifluoromethyl group may enhance binding affinity to biological targets due to its unique electronic effects .
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of several compounds derived from this compound against influenza viruses. The results indicated that these compounds effectively inhibited viral replication in vitro, with IC50 values comparable to those of established antiviral agents. This study underscores the potential of this compound as a lead structure for developing new antiviral therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The characterization of synthesized compounds is often performed using techniques such as liquid chromatography and mass spectrometry to confirm their structures and purity .
Applications in Drug Development
The compound serves as a crucial reagent in the synthesis of various FDA-approved drugs containing trifluoromethyl groups. Notably, more than 50% of top-selling drugs incorporate fluorinated functionalities, highlighting the importance of compounds like this compound in modern medicinal chemistry .
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKCPNOVAIBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693641 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-20-5 | |
Record name | 2-Iodo-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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